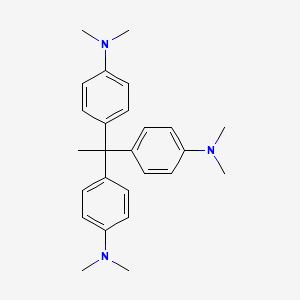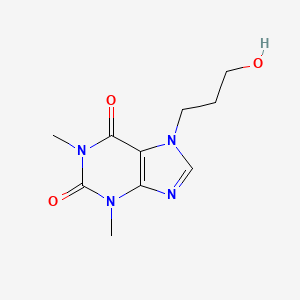
7-(3-Hydroxypropyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. The addition of a hydroxypropyl group to theophylline enhances its solubility and modifies its pharmacokinetic properties, making it a compound of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Hydroxypropyl)theophylline typically involves the alkylation of theophylline with 3-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 7-(3-Hydroxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups attached to the theophylline core.
Substitution: The hydroxypropyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 7-(3-oxopropyl)theophylline.
Reduction: Formation of this compound derivatives with modified side chains.
Substitution: Introduction of various functional groups such as esters, ethers, or amides.
Aplicaciones Científicas De Investigación
7-(3-Hydroxypropyl)theophylline has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxypropyl substitution on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of controlled-release drug formulations and as a precursor for other pharmaceutical compounds
Mecanismo De Acción
The mechanism of action of 7-(3-Hydroxypropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine and other bronchoconstrictors .
Comparación Con Compuestos Similares
Theophylline: The parent compound, widely used as a bronchodilator.
7-(2-Hydroxypropyl)theophylline: A similar derivative with a hydroxypropyl group at a different position.
Caffeine: Another methylxanthine with similar stimulant properties but different pharmacokinetics.
Uniqueness: 7-(3-Hydroxypropyl)theophylline stands out due to its enhanced solubility and modified pharmacokinetic profile, which may offer advantages in specific therapeutic applications. Its unique structure allows for targeted modifications and the development of novel drug formulations .
Propiedades
Número CAS |
23146-04-5 |
|---|---|
Fórmula molecular |
C10H14N4O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3/c1-12-8-7(9(16)13(2)10(12)17)14(6-11-8)4-3-5-15/h6,15H,3-5H2,1-2H3 |
Clave InChI |
QCGRMMZPZDAITA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


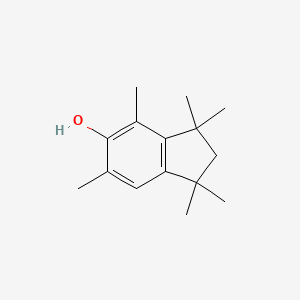

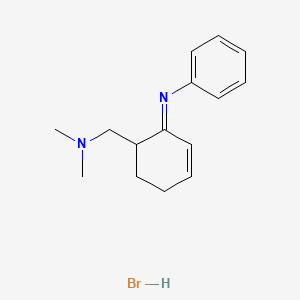

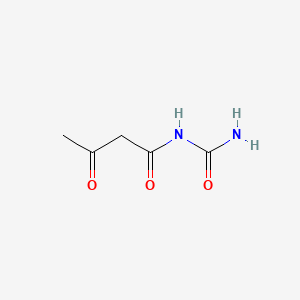


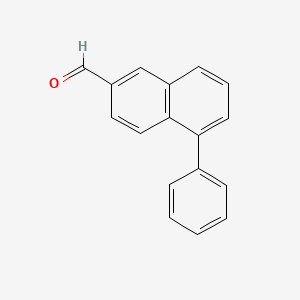

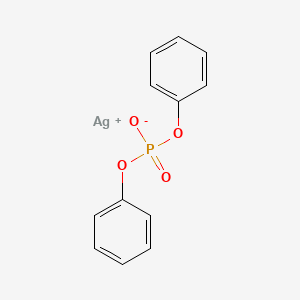

![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)

